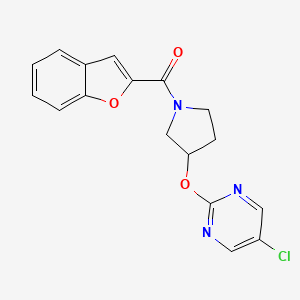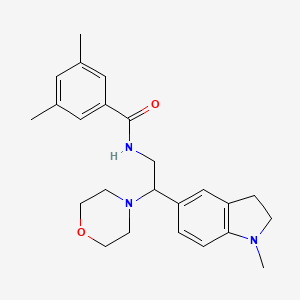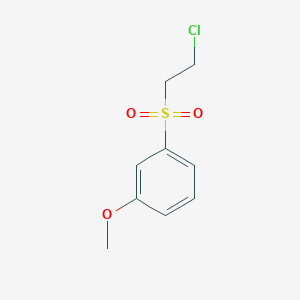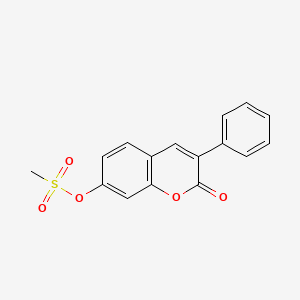
Janelia Fluor 669, SE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Janelia Fluor 669, SE is a red fluorescent dye that is widely used in various imaging techniques. It is particularly known for its high brightness and photostability, making it suitable for applications such as confocal microscopy, super-resolution microscopy, and live cell imaging . The compound is supplied with an N-hydroxysuccinimide ester reactive group, which allows for the labeling of primary amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Janelia Fluor 669, SE involves the incorporation of an azetidine group into the fluorophore structure. This modification significantly improves the quantum yield and photostability of the dye . The general synthetic method for silicon-fluoresceins and silicon-rhodamines, which includes Janelia Fluor dyes, has been described in scientific literature .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of the dye followed by purification processes to achieve high purity levels (≥90% as determined by high-performance liquid chromatography) . The dye is then formulated with the N-hydroxysuccinimide ester reactive group for commercial distribution.
Análisis De Reacciones Químicas
Types of Reactions: Janelia Fluor 669, SE primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This reactive group facilitates the labeling of primary amines in proteins and other biomolecules .
Common Reagents and Conditions: The labeling reaction typically involves the use of a buffer solution to maintain the pH at an optimal level for the reaction. Common reagents include primary amines, which react with the N-hydroxysuccinimide ester group to form stable amide bonds .
Major Products: The major product of the reaction is the labeled biomolecule, which retains the fluorescent properties of this compound. This allows for the visualization of the labeled biomolecule under appropriate imaging conditions .
Aplicaciones Científicas De Investigación
Janelia Fluor 669, SE has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions in real-time.
Biology: Employed in live cell imaging to study cellular processes and structures.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in quality control processes to ensure the integrity of products
Mecanismo De Acción
The mechanism of action of Janelia Fluor 669, SE involves its ability to absorb light at a specific wavelength (669 nm) and emit light at a longer wavelength (682 nm) . This property is due to the presence of the azetidine group, which enhances the quantum yield and photostability of the dye . The dye can be conjugated to biomolecules through the N-hydroxysuccinimide ester group, allowing for targeted imaging of specific cellular components .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]sulfanyl-3,5,6-trifluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30F3N3O6SSi/c1-48(2)22-15-18(38-11-3-12-38)5-7-20(22)27(21-8-6-19(16-23(21)48)39-13-4-14-39)28-29(34(44)45)30(35)32(37)33(31(28)36)47-17-26(43)46-40-24(41)9-10-25(40)42/h5-8,15-16H,3-4,9-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKALIQFJQJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C(=C(C(=C6F)SCC(=O)ON7C(=O)CCC7=O)F)F)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30F3N3O6SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(4-methoxyphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2514887.png)

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2514889.png)

![3-CYCLOPENTANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA](/img/structure/B2514892.png)

![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)
![{[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2514897.png)
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)



![1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2514905.png)
![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)
